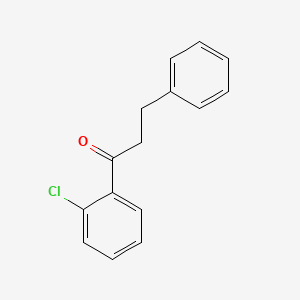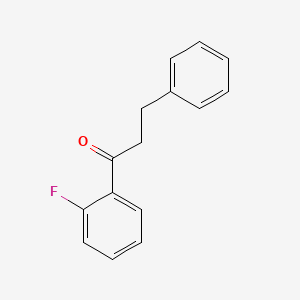
3-(4-Chlorophenyl)-2'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Chlorophenyl)-2'-fluoropropiophenone" is closely related to the synthesized molecule discussed in paper , which is "(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one". This molecule was synthesized by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of sodium hydroxide. The structure was confirmed through IR and X-ray diffraction studies, indicating the presence of a chlorophenyl and a fluorophenyl group within the compound's structure.
Synthesis Analysis
The synthesis of related fluorinated and chlorinated compounds often involves the reaction of halogenated precursors with various reagents. For instance, the synthesis of the related compound in paper involved a reaction between 4-fluoroacetophenone and 4-chlorobenzaldehyde. Similarly, the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide, as described in paper , demonstrates the synthetic value of halogenated compounds in producing fluorinated aromatics through Diels-Alder reactions. These methods could potentially be adapted for the synthesis of "3-(4-Chlorophenyl)-2'-fluoropropiophenone".
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the compound in paper had its structure confirmed by IR and X-ray diffraction studies. The geometrical parameters obtained from these studies were in agreement with calculated values using density functional theory (DFT). Such techniques could be employed to analyze the molecular structure of "3-(4-Chlorophenyl)-2'-fluoropropiophenone".
Chemical Reactions Analysis
The reactivity of halogenated compounds is highlighted in several papers. Paper discusses the nucleophilic reactions of a chloro-fluoro butenolide, indicating that halogenated compounds can undergo conjugate addition and vinylic halogen displacement. Paper describes a palladium-catalyzed reaction involving multiple arylation via successive C-C and C-H bond cleavages. These studies suggest that "3-(4-Chlorophenyl)-2'-fluoropropiophenone" may also participate in various chemical reactions, including nucleophilic substitutions and arylation processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are often influenced by the presence of halogen atoms. The compound in paper exhibits a significant first hyperpolarizability, which is an important property in nonlinear optical (NLO) materials. The HOMO-LUMO analysis indicates electron density transfer between the chlorophenyl and fluorophenyl rings. The MEP analysis reveals the distribution of negative and positive charges within the molecule. These properties are crucial for understanding the behavior of "3-(4-Chlorophenyl)-2'-fluoropropiophenone" in various environments and its potential applications in material science.
Aplicaciones Científicas De Investigación
Structural and Molecular Analysis
Research on compounds structurally related to 3-(4-Chlorophenyl)-2'-fluoropropiophenone has focused on understanding their crystalline structures and molecular behaviors. For instance, studies have examined the crystallization of related halophenols under various conditions, revealing insights into hydrogen-bond formation and intermolecular interactions, which are crucial for designing materials with desired physical properties (Oswald et al., 2005). Another study highlighted the synthesis and analysis of compounds with similar halophenol components, providing valuable information on their molecular geometries and chemical reactivities, essential for applications in medicinal chemistry and materials science (Satheeshkumar et al., 2017).
Environmental and Chemical Transformation
Research on halophenols, including compounds similar to 3-(4-Chlorophenyl)-2'-fluoropropiophenone, has also explored their environmental transformations and reactivity. Studies have investigated the sonochemical degradation of halophenols, providing insights into the mechanisms of pollutant breakdown, which is critical for environmental remediation technologies (Goskonda et al., 2002). Additionally, research on the reductive dechlorination of halogenated phenols by microbial consortia offers perspectives on bioremediation strategies, demonstrating the potential of biological systems to transform and degrade halophenol pollutants (Häggblom, 1998).
Advanced Materials and Synthesis
The synthesis and characterization of novel materials derived from halophenol precursors, akin to 3-(4-Chlorophenyl)-2'-fluoropropiophenone, have been a significant area of research. For example, studies on the synthesis of fluorinated phthalazinone monomers and their polymers highlight the development of high-performance polymers with potential applications in engineering and optical materials (Xiao et al., 2003).
Mecanismo De Acción
- This interaction plays a crucial role in treating narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness, abnormal REM sleep manifestations, sleep paralysis, and hypnagogic hallucinations .
- It binds to the antagonist binding site of the H3 receptor, located within the transmembrane core, modulating histaminergic neuron signaling and neurotransmitter activity .
- Downstream effects include reduced sleepiness (as measured by the Epworth Sleepiness Scale) and improved sleep onset latency in patients with narcolepsy .
- Metabolism and Elimination : Specific metabolic pathways and elimination details are not provided in the available data .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Direcciones Futuras
The future research directions for this compound would depend on its potential applications. If it has pharmaceutical properties, future research could focus on improving its efficacy or reducing side effects. If it has industrial applications, research could focus on improving its synthesis process or finding new uses .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTSRCDTUUANEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644486 |
Source


|
| Record name | 3-(4-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2'-fluoropropiophenone | |
CAS RN |
898788-23-3 |
Source


|
| Record name | 3-(4-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)
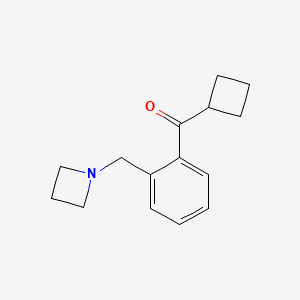
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
![Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)
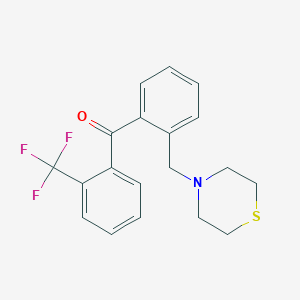
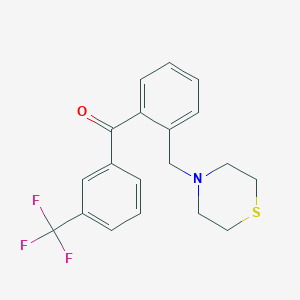
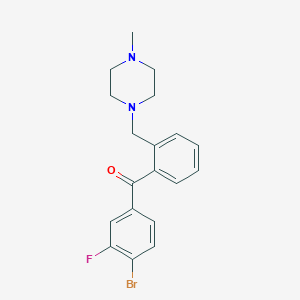
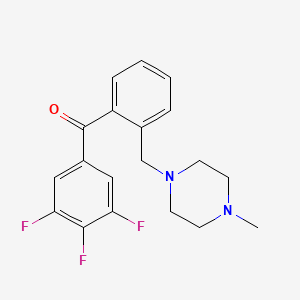


![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)
